![molecular formula C18H14N2O3S B2596120 N-((5-(噻吩-3-基)吡啶-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1795305-02-0](/img/structure/B2596120.png)
N-((5-(噻吩-3-基)吡啶-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TD-3504, is a novel chemical compound that has gained attention in scientific research for its potential therapeutic applications.
科学研究应用
组蛋白脱乙酰酶抑制剂的设计和合成
相关化合物的合成和设计,如 MGCD0103,已显示出作为抗癌药物的巨大希望。这些化合物选择性地抑制组蛋白脱乙酰酶 (HDAC),参与基因表达的调节。通过抑制 HDAC,这些化合物可以诱导癌细胞中的细胞周期阻滞和细胞凋亡,展示了它们在癌症治疗中的潜力 (周等人,2008)。
药物开发中的杂环合成
杂环化合物(如噻吩基腙基乙酸酯)的合成研究促进了具有各种生物活性的药物的开发。这些化合物可用作吡唑、异恶唑、嘧啶、三嗪和其他衍生物合成的前体,展示了杂环化学在药物开发中的多功能性 (Mohareb 等人,2004)。
非水性毛细管电泳用于质量控制
用于相关物质(如甲磺酸伊马替尼及其衍生物)的非水性毛细管电泳分离方法的开发证明了分析技术在确保药物化合物的质量和纯度方面的重要性。此类方法对于药物质量控制至关重要,突出了分析化学在药物研究中的作用 (叶等人,2012)。
新型化合物的抗氧化活性
具有抗氧化活性的化合物(如 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物)的合成和评估说明了对新抗氧化剂的持续探索。这些化合物已被确认为有效的抗氧化剂,其中一些显示出比抗坏血酸等众所周知的抗氧化剂更高的活性。这一研究领域对于发现新的治疗剂至关重要,这些治疗剂可以预防与氧化应激相关的疾病 (Tumosienė 等人,2019)。
抗过敏剂开发
制备 N-(1H-四唑-5-基)-6-苯基-2-吡啶甲酰胺以探索取代基对抗过敏活性的影响,展示了设计新抗过敏剂的目标方法。此类研究有助于开发临床上有用的抗过敏药物,为过敏性疾病提供新的治疗方法 (本间等人,1983)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
A related compound was mentioned to have a tpsa below 140, which suggests that it might have poor oral bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
属性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(6-13)23-11-22-16)20-8-12-5-15(9-19-7-12)14-3-4-24-10-14/h1-7,9-10H,8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAEGSJVSRRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。